Daxid

Description

Structure

3D Structure of Parent

Properties

CAS No. |

17162-32-2 |

|---|---|

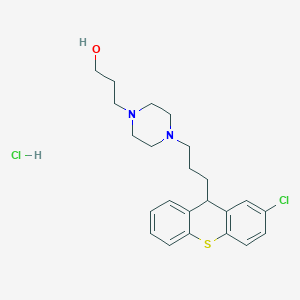

Molecular Formula |

C23H31Cl3N2OS |

Molecular Weight |

489.9 g/mol |

IUPAC Name |

3-[4-[3-(2-chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl]propan-1-ol;dihydrochloride |

InChI |

InChI=1S/C23H29ClN2OS.2ClH/c24-18-8-9-23-21(17-18)19(20-5-1-2-7-22(20)28-23)6-3-10-25-12-14-26(15-13-25)11-4-16-27;;/h1-2,5,7-9,17,19,27H,3-4,6,10-16H2;2*1H |

InChI Key |

WCSMSWYAHBNGDC-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl |

Canonical SMILES |

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO.Cl.Cl |

Synonyms |

XANTHIOLHYDROCHLORIDE |

Origin of Product |

United States |

Foundational & Exploratory

Sertraline's Impact on Neuroplasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Beyond its well-established role in modulating serotonergic neurotransmission, a growing body of evidence indicates that sertraline exerts significant effects on neuroplasticity, the brain's ability to reorganize its structure, function, and connections in response to experience. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying sertraline's influence on neuroplasticity, with a focus on hippocampal neurogenesis, synaptic plasticity, and structural brain changes. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and a comprehensive overview of the implicated signaling pathways is presented through diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the neurobiological effects of sertraline and other antidepressants.

Introduction

The neurotrophic hypothesis of depression posits that a reduction in neurotrophic factors, leading to impaired neurogenesis and synaptic plasticity, contributes to the pathophysiology of major depressive disorder. Antidepressant treatments, including SSRIs like sertraline, are thought to exert their therapeutic effects, at least in part, by reversing these deficits and promoting neuroplastic changes.[1][2] Sertraline's primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[3] However, the downstream consequences of this action on cellular and molecular processes related to neuroplasticity are complex and multifaceted. This guide will delve into the specific effects of sertraline on various facets of neuroplasticity.

Effects on Hippocampal Neurogenesis

The hippocampus, a brain region crucial for learning, memory, and mood regulation, is one of the few areas in the adult brain where neurogenesis, the birth of new neurons, occurs. Studies have consistently shown that sertraline promotes hippocampal neurogenesis.

Quantitative Data on Sertraline-Induced Neurogenesis

| Parameter | Model System | Treatment Details | Observed Effect | Reference |

| Immature Neuroblasts (Dcx-positive) | Human hippocampal progenitor cells | 1µM sertraline for 10 days | 16% ± 2% increase | [4] |

| Mature Neurons (MAP2-positive) | Human hippocampal progenitor cells | 1µM sertraline for 10 days | 26% ± 4% increase | [4] |

| Cell Proliferation (BrdU incorporation) | Human hippocampal progenitor cells | 1µM sertraline + 1µM dexamethasone for 3 days | 14% ± 3% increase | [4] |

| Cell Proliferation (BrdU-positive cells) | R6/2 Huntington's disease mouse model | 10 mg/kg sertraline for 4 weeks | Significant increase in the dentate gyrus | [5] |

| Survival of new neurons (BrdU/NeuN-positive cells) | R6/2 Huntington's disease mouse model | 10 mg/kg sertraline for 4 weeks | Significant increase in the dentate gyrus | [5] |

Experimental Protocols

Objective: To quantify the number of immature and mature neurons in cultured human hippocampal progenitor cells following sertraline treatment.

Methodology:

-

Cell Culture: Human hippocampal progenitor cells (e.g., HPC03A/07) are cultured on poly-D-lysine coated multi-chambered slides.

-

Treatment: Cells are treated with 1µM sertraline or vehicle control for 10 days.

-

Fixation: Cells are fixed with 4% paraformaldehyde for 20 minutes.

-

Permeabilization: Cells are permeabilized with 0.3% Triton X-100 for 5 minutes.

-

Blocking: Non-specific binding is blocked by incubating with 5% goat serum for 1 hour.

-

Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies against Doublecortin (Dcx) to label immature neuroblasts and Microtubule-Associated Protein 2 (MAP2) to label mature neurons.

-

Secondary Antibody Incubation: Cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse for MAP2 and Alexa Fluor 594 goat anti-rabbit for Dcx) for 1 hour.

-

Counterstaining: Nuclei are counterstained with DAPI.

-

Imaging and Quantification: Images are captured using a fluorescence microscope, and the number of Dcx-positive and MAP2-positive cells is quantified relative to the total number of DAPI-stained nuclei.

Objective: To measure the rate of cell proliferation in response to sertraline treatment.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with sertraline as described above. For in vivo studies, animals are administered sertraline, followed by injections of 5-bromo-2'-deoxyuridine (BrdU).

-

BrdU Labeling: BrdU (e.g., 10µM) is added to the cell culture medium for a defined period (e.g., 2 hours) to be incorporated into the DNA of proliferating cells.

-

Fixation and Denaturation: Cells are fixed, and the DNA is denatured (e.g., with 2N HCl) to expose the incorporated BrdU.

-

Immunostaining: Cells are incubated with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: The percentage of BrdU-positive cells is determined by counting the number of labeled nuclei relative to the total number of nuclei.

Modulation of Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. Sertraline has been shown to modulate synaptic plasticity, although its effects can be complex.

Quantitative Data on Sertraline's Effects on Synaptic Plasticity

| Parameter | Model System | Treatment Details | Observed Effect | Reference |

| NMDAR-mediated EPSPs | Rat hippocampal slices | 1µM sertraline | ~30% decrease in synaptic response | [6] |

| Long-Term Potentiation (LTP) | Rat hippocampal slices | 1µM sertraline (acute) | Complete inhibition of LTP induction | [6] |

| Synaptic Transmission Efficacy | Lymnaea neurons | 1.65 µg/mL sertraline | Significant reduction in EPSP amplitude | [7] |

| Synaptogenesis | Lymnaea neurons | 1.65 µg/mL and 2.475 µg/mL sertraline | Decreased incidence of synapse formation | [7] |

| Synaptophysin Density (Dentate Gyrus) | Non-pregnant female rats | 2.5 or 10 mg/kg/day sertraline for 10 days | Increased density | [8] |

| Synaptophysin Density (CA3) | Non-pregnant female rats | 2.5 or 10 mg/kg/day sertraline for 10 days | Increased density | [8] |

Experimental Protocols

Objective: To assess the effect of sertraline on long-term potentiation (LTP) in hippocampal slices.

Methodology:

-

Slice Preparation: Hippocampal slices are prepared from rodent brains.

-

Recording Setup: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (ACSF). Whole-cell patch-clamp or field potential recordings are established from CA1 pyramidal neurons.

-

Baseline Recording: Baseline synaptic responses are recorded by stimulating the Schaffer collateral pathway at a low frequency (e.g., 0.033 Hz) for a stable period (e.g., 20 minutes).

-

Sertraline Application: Sertraline (e.g., 1µM) is bath-applied to the slice.

-

LTP Induction: LTP is induced by a high-frequency stimulation (HFS) protocol (e.g., one 1-second train of 100 Hz).

-

Post-HFS Recording: Synaptic responses are recorded for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.

-

Data Analysis: The magnitude of LTP is calculated as the percentage increase in the synaptic response amplitude or slope compared to the baseline.

Impact on Brain Structure and Neurotrophic Factors

Chronic sertraline administration can lead to structural changes in the brain and alterations in the levels of neurotrophic factors, most notably brain-derived neurotrophic factor (BDNF).

Quantitative Data on Structural and Neurotrophic Changes

| Parameter | Model System | Treatment Details | Observed Effect | Reference |

| Left Anterior Cingulate Cortex Volume | Depressed nonhuman primates | 20 mg/kg sertraline daily for 18 months | Significant increase | [[“]] |

| Right Hippocampus Volume | Non-depressed nonhuman primates | 20 mg/kg sertraline daily for 18 months | Significant decrease | [[“]] |

| Right Anterior Hippocampus Volume | Non-depressed nonhuman primates | 20 mg/kg sertraline daily for 18 months | Significant decrease | [[“]] |

| Serum BDNF Levels | Depressed patients | ~96.4 mg/day sertraline | Significant increase after 5 weeks and 6 months | [10] |

| Plasma BDNF Levels | Depressed patients | 50 mg/day sertraline for 6 weeks | No significant change | [6] |

| GR Phosphorylation (Serine 203) | Human hippocampal progenitor cells | 1µM sertraline | 1.6 ± 0.2 fold increase | [4] |

| GR Transactivation | Human hippocampal progenitor cells | 1µM sertraline | 20% ± 3% increase | [4] |

| p27Kip1 Expression | Human hippocampal progenitor cells | 1µM sertraline | 1.9 ± 0.2 fold increase | [4] |

| p57Kip2 Expression | Human hippocampal progenitor cells | 1µM sertraline | 1.8 ± 0.2 fold increase | [4] |

Experimental Protocols

Objective: To measure the volume of specific brain regions in response to long-term sertraline treatment.

Methodology:

-

Animal Model and Treatment: A relevant animal model (e.g., nonhuman primates) is used, with subjects randomized to receive sertraline or placebo for an extended period.

-

MRI Acquisition: High-resolution structural magnetic resonance images (MRI) are acquired at the end of the treatment period.

-

Image Processing: Images are processed to delineate the boundaries of the regions of interest (e.g., anterior cingulate cortex, hippocampus).

-

Volumetric Analysis: The volume of each region of interest is calculated by summing the areas of the region across all slices.

-

Statistical Analysis: Volumetric data are analyzed to compare between treatment groups and to assess interactions with factors like depression status.[[“]]

Objective: To quantify serum or plasma levels of BDNF.

Methodology:

-

Sample Collection: Blood samples are collected from subjects at baseline and at specified time points during sertraline treatment. Serum or plasma is prepared by centrifugation.

-

ELISA Procedure: A commercial enzyme-linked immunosorbent assay (ELISA) kit for BDNF is used.

-

Plate Coating: A 96-well plate is coated with an anti-BDNF monoclonal antibody.

-

Sample and Standard Incubation: Samples and a standard curve of known BDNF concentrations are added to the wells and incubated.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric reaction.

-

Data Acquisition: The absorbance of each well is read using a microplate reader.

-

Concentration Calculation: BDNF concentrations in the samples are calculated based on the standard curve.[10]

Objective: To determine the level of glucocorticoid receptor (GR) phosphorylation at a specific site (e.g., Serine 203).

Methodology:

-

Protein Extraction: Protein lysates are prepared from cells or tissues treated with sertraline.

-

Protein Quantification: The total protein concentration of each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated GR at Serine 203. A separate blot may be run with an antibody for total GR as a loading control.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the bands is quantified to determine the relative level of GR phosphorylation.

Objective: To measure the expression levels of genes such as p27Kip1 and p57Kip2.

Methodology:

-

RNA Extraction: Total RNA is extracted from cells or tissues treated with sertraline.

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is set up with the cDNA template, gene-specific primers for p27Kip1 and p57Kip2, and a fluorescent dye (e.g., SYBR Green). A housekeeping gene is used as an internal control.

-

Thermocycling: The reaction is run in a real-time PCR machine, which amplifies the target DNA and measures the fluorescence at each cycle.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.

Signaling Pathways

Sertraline's effects on neuroplasticity are mediated by complex signaling pathways. Two key pathways that have been identified are the glucocorticoid receptor (GR)-dependent pathway and the sigma-1 receptor (S1R)-mediated pathway.

Glucocorticoid Receptor (GR)-Dependent Pathway

Sertraline has been shown to increase the transactivation of the glucocorticoid receptor, a key regulator of the stress response and neurogenesis.[6] This pathway involves the phosphorylation of GR, leading to the expression of genes that regulate the cell cycle and neuronal differentiation.

Caption: Sertraline-induced GR-dependent signaling pathway promoting neurogenesis.

Sigma-1 Receptor (S1R) and NMDA Receptor (NMDAR) Pathway

Sertraline also acts as an inverse agonist at the sigma-1 receptor (S1R), which in turn modulates the function of the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity.[6] This interaction can lead to an inhibition of NMDAR-mediated synaptic responses and long-term potentiation (LTP).

Caption: Sertraline's modulation of synaptic plasticity via the S1R-NMDAR pathway.

Conclusion

The evidence presented in this technical guide demonstrates that sertraline's therapeutic effects likely extend beyond simple serotonin reuptake inhibition to encompass a profound influence on neuroplasticity. By promoting hippocampal neurogenesis, modulating synaptic plasticity, and inducing structural changes in key brain regions, sertraline may facilitate the brain's capacity for adaptation and repair. The elucidation of the underlying signaling pathways, including the GR-dependent and S1R-mediated mechanisms, provides novel targets for the development of more effective and faster-acting antidepressant medications. Further research is warranted to fully understand the complex interplay of these mechanisms and their clinical implications for the treatment of depression and other neuropsychiatric disorders.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Antidepressant Sertraline Reduces Synaptic Transmission Efficacy and Synaptogenesis Between Identified Lymnaea Neurons [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Role of sigma-1 receptors in SSRI-induced hippocampal plasticity - Consensus [consensus.app]

- 10. biorxiv.org [biorxiv.org]

In-Vitro Models for Unraveling the Cellular Mechanisms of Sertraline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in-vitro models utilized to investigate the cellular and molecular effects of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). Beyond its well-established role in neurotransmitter reuptake inhibition, in-vitro studies have revealed a complex polypharmacology for Sertraline, implicating it in a range of cellular processes from apoptosis to autophagy. This document details the experimental systems, summarizes key quantitative findings, and outlines the methodologies and signaling pathways central to understanding Sertraline's actions at the cellular level.

Cellular Models in Sertraline Research

A diverse array of cell lines has been employed to dissect the cellular effects of Sertraline, spanning from cancer cell lines to normal, non-cancerous cells. The choice of model system is critical and depends on the specific biological question being addressed.

Commonly Used Cell Lines:

-

HepG2 (Human Hepatoma): Extensively used to study Sertraline-induced hepatotoxicity, apoptosis, and effects on mitochondrial function.[1][2]

-

4T1 (Murine Breast Cancer): A model for investigating the anti-proliferative and cytotoxic effects of Sertraline in breast cancer.[3][4]

-

Caco-2 (Human Colorectal Adenocarcinoma): Employed to study intestinal absorption and transport mechanisms, including Sertraline's interaction with transporters like PAT1.[5]

-

Hek293 (Human Embryonic Kidney): A normal cell line used to assess the general cytotoxicity of Sertraline on non-cancerous cells.[6][7]

-

Human Peripheral Blood Lymphocytes: Utilized for evaluating the genotoxic and cytotoxic potential of Sertraline on immune cells.[8][9]

-

SH-SY5Y (Human Neuroblastoma): A neuronal cell model to study the neuroprotective or neurotoxic effects of Sertraline.[3]

-

AU565, MCF-7, MDA-MB-231, BT-474 (Human Breast Cancer): A panel of breast cancer cell lines used to screen the anti-proliferative activity of Sertraline.[10]

-

Primary Astrocytes and Neurons: Used to investigate the effects of antidepressants on glial and neuronal cell viability and calcium signaling.[11]

Quantitative Effects of Sertraline on Cell Viability

The cytotoxic and anti-proliferative effects of Sertraline have been quantified across various cell lines, revealing a dose- and time-dependent impact. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of Sertraline in different cellular contexts.

| Cell Line | Assay | Incubation Time | IC50 / Effective Concentration | Key Findings | Reference |

| HepG2 | LDH Release | 2, 6, 24 hours | Significant cytotoxicity from 6.25 to 50 µM | Dose- and time-dependent decrease in cell viability. | [12] |

| Rat Primary Hepatocytes | LDH Release | 2, 6, 24 hours | Significant cytotoxicity at 50µM (2h) and 37.5µM (6h and 24h) | Sertraline induces significant cell death. | [13] |

| Rat Primary Hepatocytes | ATP Depletion | 0.5, 2, 6 hours | 37% ATP depletion at 37.5µM (0.5h) | ATP depletion precedes cell death. | [13] |

| 4T1 | Neutral Red | 24 hours | Significant decrease in viability at 20-50 µM | Dose-dependent inhibition of cell proliferation. | [3][4] |

| Murine Splenocytes | Neutral Red | 24 hours | Significant suppression at 5-10 µM | Sertraline induces a concentration-dependent decrease in splenocyte viability. | [3] |

| Caco-2 | L-[3H]-Pro uptake | Not specified | IC50 of 241 µM for hPAT1 inhibition | Sertraline acts as a non-competitive inhibitor of the proton-coupled amino acid transporter 1 (PAT1). | [5] |

| Hek293 | MTT | 24 hours | IC50 of 18.8 µg/ml | Significant reduction in cell viability at concentrations ≥6.25 µg/ml. | [6] |

| Hek293 | MTT | 48 hours | IC50 of 3.4 µg/ml | Increased cytotoxicity with longer exposure, significant at ≥3.12 µg/ml. | [6] |

| MC38 (Colorectal Cancer) | Not specified | Not specified | IC50 of 10.53 µM | Dose-dependent cytotoxic effect. | [12] |

| CT26 (Colorectal Cancer) | Not specified | Not specified | IC50 of 7.47 µM | Dose-dependent cytotoxic effect. | [12] |

| Human Colorectal Carcinoma HT29, Jurkat Lymphoma, Human Glioblastoma U87 | Not specified | Not specified | IC50 = 8–15 µM | Anti-proliferative activity mediated by apoptosis. | [3] |

Key Signaling Pathways Modulated by Sertraline

In-vitro studies have been instrumental in mapping the molecular pathways through which Sertraline exerts its cellular effects. These pathways often involve apoptosis, cellular stress responses, and autophagy.

Apoptosis Induction

Sertraline has been shown to induce apoptosis in various cell types, particularly in cancer cells, through both intrinsic and extrinsic pathways.[1][2]

Intrinsic (Mitochondrial) Pathway: Sertraline can induce mitochondrial dysfunction, leading to the release of cytochrome c from the mitochondria into the cytosol.[1][2] This, in turn, activates caspase-9, a key initiator caspase in the intrinsic pathway.[1][2]

Extrinsic (Death Receptor) Pathway: Evidence suggests that Sertraline can also trigger the extrinsic apoptotic pathway. This is indicated by the activation of caspase-8, which is typically initiated by the binding of ligands to death receptors on the cell surface.[1][2]

MAPK Signaling Cascade: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in mediating Sertraline-induced apoptosis in hepatic cells.[1][2] Sertraline treatment leads to the increased expression of Tumor Necrosis Factor (TNF), which activates the MAP4K4-JNK signaling cascade, ultimately promoting apoptosis.[1][2]

Autophagy

In some cellular contexts, such as HepG2 liver cancer cells, the effects of Sertraline may be linked to the induction of autophagy.[14][15] This is evidenced by the formation of acidic vesicular organelles and the punctate formation of LC3 and p62, which are key markers of autophagic activity.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro studies. Below are summaries of common experimental protocols used to assess the cellular effects of Sertraline.

Cell Viability and Cytotoxicity Assays

A general workflow for assessing the impact of Sertraline on cell viability is depicted below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell metabolic activity.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of Sertraline and a vehicle control for the desired time period (e.g., 24 or 48 hours).[6]

-

Add MTT solution to each well and incubate for 3 hours to allow the formation of formazan crystals by metabolically active cells.[6]

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).[6]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

-

Culture cells and treat with Sertraline as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Measure LDH activity in the supernatant using a commercially available kit, which typically involves a coupled enzymatic reaction that results in a color change.

-

Measure the absorbance to determine the amount of LDH release, which is proportional to the number of dead cells.[13]

Neutral Red Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

-

Treat cultured cells with Sertraline for the specified duration (e.g., 24 hours).[3]

-

Incubate the cells with a medium containing Neutral Red.

-

Wash the cells to remove the excess dye.

-

Extract the dye from the viable cells using a solubilization solution.

-

Quantify the amount of extracted dye by measuring the absorbance.

Apoptosis Detection

Western Blotting for Apoptotic Proteins: This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

-

Treat cells with Sertraline for a defined period (e.g., 6 hours).[1][12]

-

Lyse the cells to extract total cellular proteins. For cytochrome c release, separate mitochondrial and cytosolic fractions.[1][12]

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for apoptotic proteins (e.g., caspase-3, caspase-9, cytochrome c, Bcl-2 family proteins).[1][2]

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Caspase Activity Assays: These assays measure the enzymatic activity of caspases, which are key executioners of apoptosis.

-

Pre-treat cells with specific caspase inhibitors (e.g., Z-VAD-FMK for pan-caspase, Z-DEVD-FMK for caspase-3, Z-IETD-FMK for caspase-8, Z-LEHD-FMK for caspase-9) for 1 hour.[12]

-

Treat the cells with Sertraline for a specified duration (e.g., 2 hours).[12]

-

Assess cell viability using the LDH assay to determine if the caspase inhibitors can rescue the cells from Sertraline-induced death.[12]

DAPI Staining for Nuclear Morphology: DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[10]

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells). By analyzing the fluorescence of a cell population using a flow cytometer, one can quantify the percentage of cells in different stages of cell death.[10]

Genotoxicity and Oxidative Stress Assays

Cytokinesis-Block Micronucleus (CBMN) Cytome Assay: This comprehensive assay is used to measure DNA damage, cytostasis, and cytotoxicity in cultured human peripheral blood lymphocytes.[8][9]

-

Establish lymphocyte cultures from fresh whole blood.

-

Treat the cells with different concentrations of Sertraline for specific durations (e.g., 24 and 48 hours).[8][9]

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells.[8]

-

Harvest the cells, fix, and stain them.

-

Score the frequency of micronuclei in binucleated cells under a microscope to assess chromosomal damage.

Total Oxidant Status (TOS) and Total Antioxidant Status (TAS) Assays: These biochemical assays are used to quantify the overall oxidative stress in a biological sample.

-

Expose human peripheral blood lymphocytes to various concentrations of Sertraline.[9]

-

Measure TOS and TAS in the cell lysates or plasma using commercially available colorimetric kits.[9]

-

The ratio of TOS to TAS can be used to calculate an oxidative stress index (OSI).[9]

Conclusion

In-vitro models have proven to be invaluable tools for elucidating the complex cellular and molecular effects of Sertraline beyond its primary pharmacological target. The data gathered from these systems, ranging from detailed dose-response curves in various cell lines to the mapping of intricate signaling pathways, provide a critical foundation for understanding both the therapeutic potential and the off-target effects of this widely used antidepressant. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the multifaceted interactions of Sertraline with cellular machinery, paving the way for a more complete understanding of its pharmacological profile and potential applications in other therapeutic areas, such as oncology.

References

- 1. Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Sertraline inhibits the transport of PAT1 substrates in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jobiost.com [jobiost.com]

- 7. jobiost.com [jobiost.com]

- 8. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro cytogenotoxic evaluation of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. [PDF] Effects of sertraline and sorafenib on HepG2 cells with a possible link to autophagy | Semantic Scholar [semanticscholar.org]

- 15. documentsdelivered.com [documentsdelivered.com]

Navigating the Nuances of Sertraline Hydrochloride in Research: A Technical Guide to Solubility and Stability in Buffers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of sertraline hydrochloride in common research buffers. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the critical physicochemical properties of this widely used selective serotonin reuptake inhibitor (SSRI). By consolidating quantitative data, detailing experimental protocols, and visualizing key processes, this guide aims to facilitate the design and execution of robust and reliable in vitro and in vivo studies.

Core Physicochemical Properties of Sertraline Hydrochloride

Sertraline hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability. Its solubility is markedly pH-dependent, a critical consideration for the preparation of stock solutions and experimental buffers. The molecule possesses a pKa of approximately 9.48 for its secondary amine, rendering it more soluble in acidic environments where it is protonated.

Quantitative Solubility Profile

The solubility of sertraline hydrochloride has been determined in various aqueous and organic media. The following tables summarize the available quantitative data to provide a comparative reference.

Table 1: Aqueous Solubility of Sertraline Hydrochloride at Different pH Values

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Citation |

| Acetate Buffer | 4.5 | Not Specified | 0.041 | [1] |

| Phosphate Buffer | 7.4 | Not Specified | 0.005 (as µg/L) | [2] |

| Distilled Water | 6.05 | Not Specified | 4.24 | [3] |

| Not Specified | 1.2 | Not Specified | 0.008 (as µg/L) | [2] |

| Not Specified | 2.1 | Not Specified | 0.014 (as µg/L) | [2] |

| Not Specified | 6.8 | Not Specified | 0.017 (as µg/L) | [2] |

Table 2: Solubility of Sertraline Hydrochloride in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Citation |

| Ethanol | Not Specified | Approx. 5 mg/mL | [4] |

| DMSO | Not Specified | Approx. 16 mg/mL | [4] |

| Dimethylformamide (DMF) | Not Specified | Approx. 16 mg/mL | [4] |

Stability Characteristics of Sertraline Hydrochloride

Understanding the stability of sertraline hydrochloride in solution is paramount for ensuring the accuracy and reproducibility of experimental results. Degradation can be influenced by pH, temperature, light, and the presence of oxidizing agents.

Table 3: Stability of Sertraline Hydrochloride in Solution

| Condition | Buffer/Medium | Duration | Temperature | Observations | Citation |

| Room Temperature | Acetate Buffer (pH 4.5) | 24 hours | Room Temperature | Stable | [1] |

| Elevated Temperature | Acetate Buffer (pH 4.5) | 3 hours | 37.0 ± 0.5 °C | Stable | [5] |

| Acidic Hydrolysis | 1 N HCl | 360 minutes | 90 °C | Degradation observed, two primary degradation products | [6] |

| Neutral Hydrolysis | Water | 360 minutes | 90 °C | Less degradation compared to acidic and alkaline conditions | [6] |

| Alkaline Hydrolysis | 10 N NaOH | 360 minutes | 90 °C | Degradation observed, three primary degradation products | [6] |

| Oxidative Degradation | 3% H₂O₂ | 360 minutes | 90 °C | Most significant degradation | [6] |

| Photodegradation | Ethanolamine Buffer (pH 9) | Not Specified | Not Specified | Decomposition observed | [4] |

| Photodegradation | Formate Buffer (pH 3) | Not Specified | Not Specified | No significant degradation | [4] |

| Photodegradation | Ammonium Acetate Buffer (pH 6) | Not Specified | Not Specified | No significant degradation | [4] |

Table 4: Pseudo-First-Order Rate Constants for Sertraline Hydrochloride Degradation under Stress Conditions

| Stress Condition | Rate Constant (k) min⁻¹ | Citation |

| Acid Hydrolysis (1 N HCl, 90°C) | 4.85 x 10⁻² | [6] |

| Neutral Hydrolysis (Water, 90°C) | 3.40 x 10⁻² | [6] |

| Alkaline Hydrolysis (10 N NaOH, 90°C) | 4.32 x 10⁻² | [6] |

| Oxidative Degradation (3% H₂O₂, 90°C) | 8.35 x 10⁻² | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of sertraline hydrochloride.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

Sertraline hydrochloride powder

-

Selected research buffer (e.g., phosphate, acetate, TRIS) at the desired pH

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

-

Prepare the desired research buffer and adjust the pH to the target value.

-

Add an excess amount of sertraline hydrochloride powder to a vial containing a known volume of the buffer. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any undissolved particles, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.45 µm syringe filter.

-

Dilute the clarified supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of sertraline hydrochloride in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or other desired units.

Stability Indicating HPLC Method for Sertraline Hydrochloride

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 50mM KH₂PO₄, pH adjusted to 2.9 with phosphoric acid) and acetonitrile in a ratio of 20:80 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 273 nm.[6]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

Procedure:

-

Prepare the mobile phase and degas it before use.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Prepare a stock solution of sertraline hydrochloride in a suitable solvent (e.g., methanol or mobile phase).

-

For stability studies, incubate the sertraline hydrochloride solution under the desired stress conditions (e.g., in different buffers at various temperatures).

-

At specified time points, withdraw aliquots of the stressed samples.

-

Dilute the samples with the mobile phase to an appropriate concentration.

-

Inject the samples into the HPLC system and record the chromatograms.

-

Calculate the percentage of remaining sertraline hydrochloride and the formation of any degradation products by comparing the peak areas to that of a standard solution at the initial time point.

Forced Degradation Studies (as per ICH Guidelines)

Forced degradation studies are performed to identify potential degradation products and pathways.

Procedure:

-

Acid Hydrolysis: Dissolve sertraline hydrochloride in 1 N HCl and heat at a specified temperature (e.g., 90°C) for a defined period (e.g., up to 360 minutes).[6] Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Dissolve sertraline hydrochloride in 1 N or 10 N NaOH and heat at a specified temperature for a defined period.[6] Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of sertraline hydrochloride with a solution of hydrogen peroxide (e.g., 3%) at room temperature or with heating.[6]

-

Photodegradation: Expose a solution of sertraline hydrochloride to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be kept in the dark.

-

Thermal Degradation: Expose solid sertraline hydrochloride powder to dry heat in an oven.

-

Analyze all stressed samples using a validated stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Visualizations: Pathways and Workflows

Sertraline's Mechanism of Action: A Signaling Pathway

Sertraline, as an SSRI, primarily functions by blocking the serotonin transporter (SERT) on the presynaptic neuron. This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

Caption: Mechanism of action of Sertraline as a selective serotonin reuptake inhibitor (SSRI).

Experimental Workflow for Solubility and Stability Testing

The following diagram outlines a logical workflow for assessing the solubility and stability of sertraline hydrochloride in a research setting.

Caption: A typical experimental workflow for determining the solubility and stability of a drug substance.

Conclusion

The solubility and stability of sertraline hydrochloride are critically dependent on the pH and composition of the research buffer, as well as environmental factors such as temperature and light. Its low solubility in neutral and alkaline conditions necessitates careful consideration during experimental design, particularly for cell-based assays and in vivo studies. The provided data and protocols offer a foundational resource for researchers to ensure the accurate and reliable use of sertraline hydrochloride in their investigations. It is recommended that researchers validate the solubility and stability of sertraline hydrochloride under their specific experimental conditions.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. employees.csbsju.edu [employees.csbsju.edu]

- 5. ICH Official web site : ICH [ich.org]

- 6. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Animal Models of Depression for Sertraline Efficacy Studies

This guide provides a comprehensive overview of the core animal models used in the preclinical evaluation of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of quantitative outcomes, and visualizations of key pathways and workflows.

Introduction to Sertraline and its Mechanism of Action

Sertraline primarily functions by selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[1] This action is mediated through its high affinity for the serotonin transporter (SERT).[2][3] By blocking SERT, Sertraline increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[1] This heightened serotonergic activity is believed to be the primary mechanism underlying its antidepressant effects.[1] Over time, chronic administration of Sertraline can lead to downstream neuroadaptive changes, including the downregulation of presynaptic 5-HT1A autoreceptors and an increase in the expression of brain-derived neurotrophic factor (BDNF), which may contribute to a reduction in negative affective biases.[3] While its primary target is the serotonergic system, Sertraline has very weak effects on norepinephrine and dopamine reuptake.[4]

Core Animal Models for Evaluating Sertraline Efficacy

The following sections detail the most common animal models employed to assess the antidepressant-like effects of Sertraline.

The Forced Swim Test (FST), also known as the Porsolt test, is a widely used behavioral despair model for screening potential antidepressant drugs.[5][6][7][8] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually cease active escape attempts and adopt an immobile posture, which is interpreted as a state of behavioral despair.[6][9][10] Antidepressant treatment is expected to increase the latency to immobility and the total time spent in active behaviors like swimming and climbing.[5][9]

Experimental Protocol:

-

Apparatus: A transparent cylindrical container (typically 40 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the animal from touching the bottom or escaping.[6]

-

Procedure:

-

Pre-test Session (Day 1): Animals are individually placed in the cylinder for a 15-minute habituation session. This initial exposure is to induce a state of despair.

-

Test Session (Day 2): 24 hours after the pre-test, animals are again placed in the water-filled cylinder for a 5-6 minute test session.[9] Sertraline or a vehicle control is typically administered at various time points before the test session (e.g., 24, 5, and 1 hour prior).

-

-

Data Collection: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the test session.[9] Active behaviors such as swimming and climbing can also be quantified.

Quantitative Data Summary for Sertraline in the Forced Swim Test:

| Animal Model | Species/Strain | Sertraline Dose | Treatment Duration | Key Behavioral Outcome | Percentage Change vs. Control |

| Forced Swim Test | Male Wistar Rats | 10 mg/kg | Sub-chronic (between sessions) | Increased Swimming Time | Significant Increase |

| Forced Swim Test | Male Wistar Rats | 40 mg/kg | Sub-chronic (between sessions) | Increased Swimming Time | Significant Increase |

| Forced Swim Test | Male Wistar Rats | 10 mg/kg | Sub-chronic (between sessions) | Decreased Immobility Time | Significant Decrease[5] |

| Forced Swim Test | Male Wistar Rats | 40 mg/kg | Sub-chronic (between sessions) | Decreased Immobility Time | Significant Decrease[5] |

The Tail Suspension Test (TST) is another widely used model of behavioral despair, primarily in mice.[11][12][13][14] Similar to the FST, it is based on the principle that when subjected to the inescapable stress of being suspended by its tail, the animal will eventually develop an immobile posture.[14][15] Antidepressants are expected to decrease the duration of this immobility.[12][13]

Experimental Protocol:

-

Apparatus: A horizontal bar is set up at a height that prevents the mouse from reaching any surface.

-

Procedure:

-

Data Collection: The duration of immobility (hanging passively without any movement) is recorded.[12][13]

Quantitative Data Summary for Sertraline in the Tail Suspension Test:

Specific quantitative data for Sertraline in the TST was not found in the initial search results. However, the model is widely used for screening SSRIs, and a decrease in immobility time is the expected outcome.

The Chronic Unpredictable Stress (CUS) or Chronic Mild Stress (CMS) model is considered to have high face and construct validity for depression as it induces anhedonia, a core symptom of the disorder.[16][17] The model involves exposing animals to a series of mild, unpredictable stressors over a prolonged period, leading to a state of helplessness and reduced responsiveness to rewards.[16][17][18][19]

Experimental Protocol:

-

Stressors: A variety of stressors are applied randomly over several weeks. These can include:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Food or water deprivation

-

Overnight illumination

-

Wet cage

-

Forced swimming in cold water

-

White noise

-

-

Duration: The stress protocol typically lasts for 3 to 8 weeks.

-

Behavioral Assessment: The primary endpoint is the Sucrose Preference Test (SPT), which measures anhedonia. Other tests like the Open Field Test (OFT) for locomotor activity and the Forced Swim Test can also be used.

-

Sucrose Preference Test (SPT): Animals are given a free choice between two bottles, one containing a 1% sucrose solution and the other containing plain water. The preference for sucrose is calculated as the ratio of sucrose solution consumed to the total liquid consumed. A decrease in sucrose preference in the stressed group is indicative of anhedonia.

-

Quantitative Data Summary for Sertraline in the Chronic Mild Stress Model:

| Animal Model | Species/Strain | Sertraline Dose | Treatment Duration | Key Behavioral Outcome | Finding |

| Chronic Mild Stress | Male Rats | Not specified | 28 days | Sucrose Preference | Reversed stress-induced deficits[20] |

| Chronic Mild Stress | Male Rats | Not specified | 28 days | Social Motivation | Improved to near-baseline levels[20] |

| Chronic Mild Stress | Rats | 10 mg/kg/day | 15 days | Hippocampal BDNF expression | Significantly increased[21] |

| Chronic Mild Stress | Rats | 10 mg/kg/day | 15 days | Hippocampal NeuN expression | Significantly increased[21] |

| Chronic Mild Stress | Rats | 10 mg/kg/day | 15 days | Hippocampal MASH1 expression | Significantly increased[21] |

The chronic social defeat stress (CSDS) model induces depression-like symptoms, including social avoidance and anxiety, by exposing an experimental mouse to an aggressive resident mouse.[22][23] This model is particularly relevant for studying the social withdrawal aspects of depression.

Experimental Protocol:

-

Procedure:

-

An experimental mouse is introduced into the home cage of a larger, aggressive resident mouse for a short period (e.g., 5-10 minutes) each day, during which it is subjected to attacks.

-

Following the physical interaction, the experimental mouse is housed in the same cage but separated from the aggressor by a perforated divider, allowing for sensory but not physical contact for the remainder of the 24-hour period.

-

This procedure is repeated for a number of consecutive days (e.g., 10 days).

-

-

Behavioral Assessment:

-

Social Interaction Test: The defeated mouse is placed in an open field with a novel aggressor mouse enclosed in a wire-mesh cage at one end. The amount of time the experimental mouse spends in the "interaction zone" around the aggressor is measured. Socially defeated mice will spend significantly less time in this zone.

-

Quantitative Data Summary for Sertraline in the Social Defeat Stress Model:

Specific quantitative data for Sertraline in the CSDS model was not found in the initial search results. However, antidepressant treatment is expected to reverse the social avoidance behavior.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Sertraline and a typical experimental workflow for its evaluation in an animal model of depression.

Caption: Sertraline's mechanism of action in the synaptic cleft.

References

- 1. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 2. ClinPGx [clinpgx.org]

- 3. Sertraline - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. criver.com [criver.com]

- 11. Tail suspension test - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 19. Effect of combined chronic predictable and unpredictable stress on depression-like symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Strategy Taps $4.2B In Preferred Shares To Buy More Bitcoin: Retail’s Exuberant [stocktwits.com]

- 21. researchgate.net [researchgate.net]

- 22. reddit.com [reddit.com]

- 23. youtube.com [youtube.com]

Whitepaper: Sertraline's Impact on Gene Expression in the Hippocampus: A Technical Guide for Researchers

Executive Summary

Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a first-line treatment for major depressive disorder and other neuropsychiatric conditions.[1][2] Its therapeutic efficacy is attributed not only to the modulation of serotonergic neurotransmission but also to its profound impact on neuroplasticity and gene expression within key brain regions like the hippocampus.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying sertraline's effects on hippocampal gene expression. We consolidate findings from multiple studies, focusing on key signaling pathways, including the Glucocorticoid Receptor (GR), Brain-Derived Neurotrophic Factor (BDNF), and Sigma-1 Receptor (S1R). Quantitative data on gene expression changes are systematically presented, and detailed experimental protocols are provided to facilitate the replication and extension of these pivotal findings.

Introduction

The hippocampus is critically involved in mood regulation, learning, and memory, and its structural and functional integrity is often compromised in individuals with depression. Antidepressant treatments, particularly SSRIs like sertraline, are thought to exert their long-term therapeutic effects by promoting structural and functional recovery in this region.[1] A growing body of evidence indicates that these changes are underpinned by alterations in gene expression that drive processes like neurogenesis, synaptogenesis, and cellular resilience.[1][3] Understanding the precise gene targets and the signaling cascades that sertraline modulates is paramount for developing more effective and targeted therapeutic strategies. This guide synthesizes the current knowledge on sertraline's genomic impact in the hippocampus.

Core Signaling Pathways and Gene Expression Modulation

Sertraline's influence on hippocampal gene expression is not mediated by a single mechanism but rather through a complex interplay of multiple signaling pathways.

Glucocorticoid Receptor (GR) Dependent Pathway

Recent research has identified a crucial role for the glucocorticoid receptor (GR) in mediating the neurogenic effects of sertraline.[4][5] Contrary to the traditional view of GR activation being solely stress-related, these studies demonstrate that sertraline can engage the GR pathway to promote neuronal differentiation. Treatment of human hippocampal progenitor cells with sertraline leads to increased GR transactivation and phosphorylation.[4][5] This activation is dependent on Protein Kinase A (PKA) signaling.[4] The downstream effect is a significant upregulation of specific GR target genes, notably the cyclin-dependent kinase (CDK) inhibitors p27Kip1 and p57Kip2.[4][5] These genes play a vital role in promoting exit from the cell cycle, a prerequisite for neuronal differentiation.[4] This mechanism demonstrates a novel, GR-dependent pathway for sertraline's pro-neurogenic action.

BDNF-TrkB Signaling Pathway

A well-established mechanism for antidepressant action involves the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[6] Chronic sertraline administration has been shown to increase the expression and levels of BDNF in the hippocampus.[3][6] BDNF is a crucial neurotrophin that binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[6][7] This binding event induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades (e.g., ERK/MAPK) that are critical for promoting neuronal survival, enhancing synaptic plasticity, and fostering neurogenesis.[7][8] Studies using animal models of depression and Huntington's disease have confirmed that sertraline treatment can reverse stress-induced decreases in hippocampal BDNF gene expression and ameliorate disease-related depletion of BDNF protein.[3][6]

Sigma-1 Receptor (S1R) and Cellular Stress Modulation

Beyond its primary action on the serotonin transporter, sertraline also interacts with other targets, including the Sigma-1 Receptor (S1R), where it acts as an inverse agonist.[9][10][11] This interaction contributes to sertraline's complex effects on hippocampal plasticity.[9][10] Studies in rat hippocampal slices show that sertraline can inhibit long-term potentiation (LTP) and partially inhibit NMDA receptors containing the GluN2B subunit.[10][11][12][13] This effect appears to be linked to the modulation of cellular stress responses, as inhibitors of endoplasmic reticulum (ER) stress and the integrated stress response (ISR) can prevent sertraline's inhibition of LTP.[10][11][13] This suggests that sertraline's modulation of S1R and cellular stress pathways may fine-tune synaptic function and plasticity, adding another layer to its mechanism of action.

Quantitative Summary of Gene Expression Changes

The following table summarizes the quantitative changes in hippocampal gene expression observed following sertraline treatment across various experimental models.

| Gene | Regulation | Change | p-value | Experimental Model | Citation |

| p27Kip1 | Up | 1.9 ± 0.2 fold | <0.05 | Human hippocampal progenitor cells | [5] |

| p57Kip2 | Up | 1.8 ± 0.2 fold | <0.05 | Human hippocampal progenitor cells | [5] |

| BDNF | Up | Significant Increase | <0.05 | Rat Chronic Mild Stress (CMS) model | [3] |

| NeuN | Up | Significant Increase | <0.05 | Rat Chronic Mild Stress (CMS) model | [3] |

| MASH1 | Up | Significant Increase | <0.05 | Rat Chronic Mild Stress (CMS) model | [3] |

| Dcx | Up | +16% (neuroblasts) | <0.001 | Human hippocampal progenitor cells | [5] |

| MAP2 | Up | +26% (mature neurons) | <0.01 | Human hippocampal progenitor cells | [5] |

Key Experimental Methodologies

Reproducing findings in molecular neuroscience requires meticulous attention to experimental detail. Below are synthesized protocols for the key techniques used to study sertraline's effects on gene expression.

Cell Culture and Treatment

-

Cell Line: Human hippocampal progenitor cells (e.g., HPC03A/07) are frequently used.[5]

-

Culture Conditions: Cells are maintained in appropriate media and conditions to support proliferation or differentiation as required by the experimental design.

-

Sertraline Treatment: Sertraline is dissolved in a suitable solvent (e.g., DMSO) and applied to the cell culture medium at a working concentration, typically around 1µM.[4][5] Treatment duration varies from hours (for signaling phosphorylation studies) to several days (3-10 days for differentiation and neurogenesis assays).[4][5]

Gene Expression Analysis (Quantitative RT-PCR)

Quantitative Reverse Transcription PCR (qRT-PCR) is a standard method to quantify the expression levels of specific genes.[14][15]

-

RNA Extraction: Total RNA is isolated from hippocampal tissue or cell lysates using a commercial kit (e.g., E.N.Z.A.® HP Total RNA Kit) following the manufacturer's protocol.[16] RNA quality and quantity are assessed via spectrophotometry.

-

Reverse Transcription (cDNA Synthesis): A standardized amount of RNA (e.g., 1 µg) is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme and a master mix (e.g., SuperScript™ IV VILO Master Mix).[15][16] This two-step approach allows the resulting cDNA to be used for multiple qPCR reactions.[14][15]

-

qPCR Reaction: The qPCR is performed using a master mix containing a fluorescent dye (e.g., PowerUp™ SYBR™ Green) or probe-based chemistry, gene-specific primers, and the synthesized cDNA as a template.[16][17]

-

Thermal Cycling: A typical protocol involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16]

-

Data Analysis: Gene expression is quantified using the cycle threshold (Ct) value.[17] The relative expression of a target gene is calculated using the delta-delta Ct (2-ΔΔCt) method, normalizing the target gene's expression to one or more stable housekeeping genes (e.g., ACTB, GAPDH).[16]

Protein Analysis (Western Blot)

-

Protocol: Western Blot is used to measure the levels of specific proteins (e.g., GR phosphorylation).[5] Cell or tissue lysates are prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target protein, followed by secondary antibodies for detection.

Immunocytochemistry

-

Protocol: This technique is used to visualize the expression and localization of proteins within cells, such as markers for immature (Doublecortin, Dcx) and mature (MAP2) neurons.[5] Cells are fixed, permeabilized, and incubated with specific primary antibodies, followed by fluorescently labeled secondary antibodies for visualization via microscopy.

Conclusion and Future Directions

The evidence strongly indicates that sertraline's therapeutic effects in the hippocampus are mediated by complex and interconnected changes in gene expression. Sertraline actively engages the GR signaling pathway to upregulate cell cycle inhibitors, promotes neurogenesis through the BDNF-TrkB pathway, and modulates synaptic plasticity via S1R and cellular stress responses.

For drug development professionals, these findings highlight potential biomarkers for treatment response and suggest novel targets for combination therapies. Future research should leverage high-throughput transcriptomic techniques, such as RNA-seq, to create a more comprehensive map of sertraline-regulated genes in the hippocampus. Investigating how genetic predispositions interact with these pathways could further personalize antidepressant therapy, leading to more effective treatments for neuropsychiatric disorders.

References

- 1. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 2. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]

- 3. ejmanager.com [ejmanager.com]

- 4. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

- 6. researchgate.net [researchgate.net]

- 7. google.com [google.com]

- 8. researchgate.net [researchgate.net]

- 9. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids | Semantic Scholar [semanticscholar.org]

- 10. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. clyte.tech [clyte.tech]

- 15. elearning.unite.it [elearning.unite.it]

- 16. 4.10. qPCR Measurements for Gene Expression Analysis [bio-protocol.org]

- 17. youtube.com [youtube.com]

Investigating the Enantiomers of Sertraline in Preclinical Studies: A Technical Guide

Introduction

Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is a chiral molecule with two stereocenters, resulting in four possible stereoisomers. Commercially, sertraline is available as the single, therapeutically active (+)-cis-(1S,4S)-enantiomer. The other stereoisomers, including its enantiomer, (-)-cis-(1R,4R)-sertraline, and the trans-diastereomers, are considered impurities.[1] This technical guide provides an in-depth overview of the preclinical investigation of sertraline's enantiomers, focusing on their differential pharmacology, pharmacokinetics, and toxicological profiles. It also outlines key experimental methodologies for their separation and analysis.

Pharmacological Profile

The primary mechanism of action of sertraline is the inhibition of the serotonin transporter (SERT), leading to increased synaptic concentrations of serotonin.[2] Preclinical studies have unequivocally demonstrated that the pharmacological activity of sertraline resides almost exclusively in the (+)-cis-(1S,4S)-enantiomer.

Serotonin Reuptake Inhibition

In vitro studies consistently show that (+)-cis-(1S,4S)-sertraline is a potent inhibitor of serotonin reuptake, while the (-)-cis-(1R,4R)-enantiomer is significantly less active. The metabolite of sertraline, N-desmethylsertraline, is substantially (approximately 50-fold) weaker than the parent compound as a serotonin reuptake inhibitor, and its clinical impact is considered negligible.[2]

| Compound | Serotonin Reuptake Inhibition (Ki, nM) |

| (+)-cis-(1S,4S)-Sertraline | Potent inhibitor (Specific values not consistently reported in general literature) |

| (-)-cis-(1R,4R)-Sertraline | Significantly less potent than the (1S,4S)-enantiomer |

| N-desmethylsertraline | ~50-fold weaker than (+)-cis-(1S,4S)-Sertraline |

Table 1: Comparative in vitro activity of Sertraline enantiomers and its major metabolite.

Pharmacokinetic Profile

Preclinical pharmacokinetic studies in animal models have revealed stereoselectivity in the disposition of sertraline enantiomers.

A study in male Wistar rats demonstrated that after oral administration of racemic sertraline, the plasma concentrations of the clinically effective (+)-cis-(1S,4S)-enantiomer were higher than those of the (-)-cis-(1R,4R)-enantiomer.[1] This resulted in a greater area under the curve (AUC) and maximum concentration (Cmax) for the (+)-cis-(1S,4S)-enantiomer.[1]

| Pharmacokinetic Parameter | (+)-cis-(1S,4S)-Sertraline | (-)-cis-(1R,4R)-Sertraline |

| Plasma Levels | Higher | Lower |

| AUC (Area Under the Curve) | Higher | Lower |

| Cmax (Maximum Concentration) | Higher | Lower |

| (+):(-) Plasma Concentration Ratio (AUC) | ~1.04 | N/A |

Table 2: Stereoselective pharmacokinetics of Sertraline enantiomers in Wistar rats. [1]

Toxicological Profile

Preclinical toxicology studies have been conducted on sertraline, although specific comparative studies on the individual enantiomers are not extensively detailed in the public domain. The available data, likely from studies on the racemate or the active enantiomer, have identified the liver as a target organ for toxicity.[3]

Key findings from these studies in mice, rats, and dogs include:[3]

-

Hepatic Effects: Hepatomegaly, hepatocellular hypertrophy, and proliferation of the smooth endoplasmic reticulum, consistent with hepatic enzyme induction.

-

Reproductive Effects: No evidence of teratogenicity, but decreased neonatal survival and growth were observed at maternally toxic doses.

-

Genotoxicity: Sertraline was not found to be genotoxic in a comprehensive battery of tests.

-

Carcinogenicity: No carcinogenic effects were observed in rats. In male mice, a slight increase in benign liver tumors was noted, which was considered secondary to enzyme induction and not indicative of human risk.

Experimental Protocols

Chiral Separation of Sertraline Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of sertraline.

Methodology:

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

-

Chiral Stationary Phase: A chiral column is essential for the separation of enantiomers. A common choice is a protein-based chiral stationary phase, such as a Chiral AGP column (100 mm x 4.0 mm, 5 µm).[4]

-

Mobile Phase: The mobile phase composition is critical for achieving resolution. A typical mobile phase consists of a mixture of an organic modifier and a buffer. For a Chiral AGP column, a mobile phase of ammonium phosphate buffer and isopropanol (e.g., 80:20, v/v) can be used.[4]

-

Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[4]

-

Detection: UV detection at a wavelength of 270 nm.

-

Sample Preparation: Dissolve the sertraline sample in a suitable solvent, such as the mobile phase, to a known concentration.

-

Injection: Inject a defined volume of the sample onto the column.

-

Data Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification based on the peak areas.

Experimental Workflow for Chiral HPLC Separation

Caption: Workflow for the chiral separation of sertraline enantiomers by HPLC.

In Vitro Serotonin Reuptake Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of each sertraline enantiomer on the serotonin transporter.

Methodology:

-

Preparation of Synaptosomes: Isolate synaptosomes from rat brain tissue (e.g., cortex or hypothalamus) by differential centrifugation. Synaptosomes are resealed nerve terminals that contain serotonin transporters.

-

Radioligand Binding Assay:

-

Incubate the prepared synaptosomes with a radiolabeled ligand that binds to the serotonin transporter, such as [³H]-citalopram or [³H]-paroxetine.

-

Add varying concentrations of the test compounds (each sertraline enantiomer) to compete with the radioligand for binding to the transporter.

-

Include a non-specific binding control by adding a high concentration of a known serotonin reuptake inhibitor (e.g., unlabeled citalopram).

-

-

Separation and Counting: After incubation, separate the bound and free radioligand by rapid filtration. Measure the amount of radioactivity bound to the synaptosomes using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Signaling Pathway of Sertraline's Action

Caption: Mechanism of action of (+)-cis-(1S,4S)-Sertraline at the serotonergic synapse.

Conclusion

Preclinical investigations into the enantiomers of sertraline have firmly established the stereoselective nature of its pharmacological and pharmacokinetic properties. The therapeutic efficacy of sertraline is attributable to the (+)-cis-(1S,4S)-enantiomer, which is a potent inhibitor of serotonin reuptake and exhibits a more favorable pharmacokinetic profile. While comprehensive comparative toxicological data for the individual enantiomers are not as readily available, the overall preclinical safety profile of sertraline has been well-characterized. The experimental protocols outlined in this guide provide a framework for the continued investigation and quality control of this important antidepressant.

References

- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sertraline - Wikipedia [en.wikipedia.org]

- 3. Preclinical toxicological evaluation of sertraline hydrochloride. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. rjptonline.org [rjptonline.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sertraline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sertraline in pharmaceutical formulations. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means for quality control and research applications. The method is sensitive, specific, and accurate, adhering to the guidelines for analytical method validation.

Introduction

Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety disorders. Accurate and precise quantification of sertraline in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is well-suited for this purpose, offering high resolution, sensitivity, and specificity. This document provides a comprehensive protocol for the determination of sertraline using a reversed-phase HPLC method with UV detection.

Chemical Properties of Sertraline

A thorough understanding of the physicochemical properties of sertraline is fundamental for the development of a robust HPLC method.

-

Chemical Name: (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine

-

Molecular Formula: C₁₇H₁₇Cl₂N

-

Molecular Weight: 306.23 g/mol

-

pKa: The pKa of sertraline in water is 9.48.[1] This indicates that sertraline is a basic compound. To ensure good retention and peak shape in reversed-phase HPLC, the pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the analyte. This ensures that sertraline is in its protonated, more polar form.

-

UV Absorbance: Sertraline exhibits UV absorbance in the range of 200-300 nm. The selection of the detection wavelength is a critical parameter for achieving optimal sensitivity. While some methods utilize lower wavelengths around 215-220 nm, a wavelength of approximately 273-274 nm is also commonly employed and provides good selectivity.

Experimental Protocol

This section provides a detailed methodology for the quantification of sertraline using HPLC.

Instrumentation and Materials

-

HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile and methanol.

-

Reagents: Orthophosphoric acid (OPA), monobasic potassium phosphate (KH₂PO₄), or other suitable buffer components.

-

Water: Deionized or Milli-Q water.

-

Filters: 0.45 µm membrane filters for solvent and sample filtration.

-

Sertraline Reference Standard: A well-characterized reference standard of sertraline hydrochloride.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of sertraline:

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 273 nm |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

Mobile Phase Preparation:

-

Prepare a 0.1% orthophosphoric acid solution by adding 1 mL of concentrated orthophosphoric acid to 1000 mL of deionized water.

-

Mix 800 mL of acetonitrile with 200 mL of the 0.1% orthophosphoric acid solution.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of sertraline hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase and make up the volume to the mark.

-

Sonicate for 10-15 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets to obtain a homogenous sample.

-

Accurately weigh a portion of the powdered tablets equivalent to 50 mg of sertraline and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 30 µg/mL).

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below:

| Validation Parameter | Result |

| Linearity (Concentration Range) | 10 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | ~0.2 µg/mL |

| Limit of Quantification (LOQ) | ~0.6 µg/mL |

| Specificity | No interference from common excipients |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of sertraline in pharmaceutical formulations.

Caption: Workflow for Sertraline Quantification by HPLC.

System Suitability

Before sample analysis, the suitability of the chromatographic system should be verified. Inject the standard solution (e.g., 30 µg/mL) five times and evaluate the following parameters:

| System Suitability Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Areas | ≤ 2.0% |